5-Methoxysuberenone
Overview
Description
Biochemical Analysis
Biochemical Properties
5-Methoxysuberenone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . This inhibition can lead to altered metabolic rates and changes in the bioavailability of other compounds.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . By activating AMPK, this compound can enhance cellular energy production and reduce inflammation. Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis, thereby influencing cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases involved in inflammatory signaling pathways . This inhibition can result in reduced phosphorylation of downstream targets, ultimately leading to decreased inflammatory responses. Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing oxidative stress and inflammation. Its efficacy may diminish over time due to gradual degradation and reduced bioavailability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the accumulation of toxic metabolites.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in the metabolism and detoxification of various compounds. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of key metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments allows it to interact with key enzymes and proteins, thereby exerting its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxysuberenone typically involves the use of coumarin derivatives as starting materials. One common method includes the condensation of appropriate phenolic compounds with β-ketoesters under acidic conditions, followed by cyclization to form the coumarin ring . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the extraction of natural precursors from Toddalia asiatica, followed by chemical modifications to obtain the desired compound. The use of advanced techniques such as chromatography and crystallization ensures the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxysuberenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include substituted coumarins, alcohols, and quinones, which have diverse applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
5-Methoxysuberenone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxysuberenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with a similar structure but lacking the methoxy group.
7-Hydroxycoumarin: A hydroxylated derivative with different biological activities.
6-Methoxycoumarin: Another methoxy-substituted coumarin with distinct properties.
Uniqueness
5-Methoxysuberenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5,7-dimethoxy-6-[(E)-3-oxobut-1-enyl]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-9(16)4-5-10-12(18-2)8-13-11(15(10)19-3)6-7-14(17)20-13/h4-8H,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJLGRLMKZVOED-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=C2C(=C1OC)C=CC(=O)O2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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